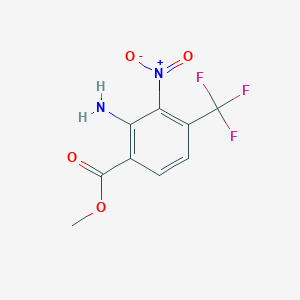

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZRQVGFBFXRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce the nitro group. This is followed by a reduction reaction to convert the nitro group to an amino group. The reaction conditions often involve the use of concentrated sulfuric acid and methanol for the nitration step, and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity :

- Anti-inflammatory Agents :

- Drug Development :

Material Science Applications

- Fluorinated Polymers :

- Coatings :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Drug Development | Developed a new anti-inflammatory drug candidate based on the compound structure, showing a reduction in edema by 40% in rat models. |

| Study C | Material Science | Polymers synthesized from the compound exhibited a 30% increase in tensile strength compared to non-fluorinated counterparts. |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The compound’s closest analogs differ in substituent positions, functional groups, or ester moieties. Below is a comparative analysis based on similarity scores and structural features (Table 1):

Table 1: Structural Comparison with Analogs

| CAS No. | Compound Name | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| 61500-87-6 | Methyl 2-amino-4-(trifluoromethyl)benzoate | 2-NH₂, 4-CF₃ | 1.00 | Lacks nitro group at position 3 |

| 65568-55-0 | Ethyl 2-amino-4-trifluoromethylbenzoate | 2-NH₂, 4-CF₃ | 0.97 | Ethyl ester instead of methyl |

| 22235-25-2 | Methyl 3-amino-5-(trifluoromethyl)benzoate | 3-NH₂, 5-CF₃ | 0.95 | Amino and CF₃ in reversed positions |

| 64321-95-5 | Methyl 2-amino-3-(trifluoromethyl)benzoate | 2-NH₂, 3-CF₃ | 0.94 | CF₃ at position 3; lacks nitro |

Key Observations:

- Nitro Group Impact: The presence of a nitro group at position 3 in the target compound distinguishes it from analogs like 61500-87-6 and 64321-95-3.

- Ester Group Variation : Ethyl analogs (e.g., 65568-55-0) may exhibit altered solubility and metabolic profiles due to the longer alkyl chain .

- Substituent Positioning : The CF₃ group at position 4 (vs. 3 or 5) influences steric hindrance and resonance effects, affecting binding interactions in biological systems .

Reactivity and Stability

- Nitro Group Reactivity: The nitro group in position 3 may render the compound more reactive toward reduction or nucleophilic displacement compared to non-nitro analogs. This property is advantageous in synthesizing amines or heterocycles .

- CF₃ Group Stability: The CF₃ group enhances resistance to enzymatic degradation, a trait shared with sulfonylurea herbicides (e.g., triflusulfuron methyl ester in ). However, the target compound’s nitro group could reduce thermal stability compared to non-nitro analogs .

Biological Activity

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈F₃N₂O₄, characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group. These substituents confer unique electronic properties and lipophilicity, enhancing its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration into biological membranes. This property is crucial for its interaction with enzymes and receptors, potentially leading to various therapeutic effects.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

-

Anticancer Potential : Research has shown that this compound may possess cytotoxic effects against several cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

-

Inhibitory Effects on Kinases : The compound has been evaluated for its inhibitory effects on various protein kinases involved in cancer progression. Notably, it demonstrated significant inhibition against:

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anticancer | K-562, MCF-7, HeLa | Induction of apoptosis | |

| Kinase Inhibition | EGFR, VEGFR | Significant inhibition |

Case Studies

- Anticancer Activity Study : A study reported that this compound exhibited moderate cytotoxicity against K-562 cells at concentrations above 50 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to apoptosis.

- Kinase Inhibition Analysis : In a docking study involving EGFR, the compound showed a binding affinity comparable to known inhibitors like imatinib. This suggests potential as a therapeutic agent in targeted cancer therapies.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

Synthesis typically involves sequential functionalization of a benzoate scaffold. A plausible route includes:

Esterification : Starting with 2-amino-4-(trifluoromethyl)benzoic acid, methyl ester formation via methanol and acid catalysis .

Nitration : Controlled nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration .

Protection/Deprotection : Protecting the amino group (e.g., acetylation) before nitration may improve regioselectivity .

Yield optimization requires precise temperature control, stoichiometry of nitrating agents, and inert atmosphere to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?

Q. How do the substituents (amino, nitro, trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions. Reduces to an amine (NH₂) using H₂/Pd-C or Sn/HCl .

- Amino Group : Participates in diazotization or acylation but requires protection during nitration due to sensitivity .

- Trifluoromethyl : Enhances lipophilicity and stabilizes adjacent charges via inductive effects, influencing solubility and reaction kinetics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of substituent positions on biological activity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituents at positions 2, 5, or 6 (e.g., replacing nitro with cyano or altering trifluoromethyl placement) .

- Biological Assays : Test analogs against target enzymes (e.g., kinases) or microbial strains. Use computational docking to predict binding affinities .

- Data Collection : Compare IC₅₀ values, logP (lipophilicity), and membrane permeability (e.g., PAMPA assay) .

Q. How should contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

- Troubleshooting Steps :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Steric/Electronic Analysis : Trifluoromethyl groups may hinder reactivity at adjacent positions, leading to alternative pathways .

- Isolation and Characterization : Purify byproducts via column chromatography and identify via NMR/MS .

- Case Study : If nitration yields a para-nitro isomer, revise directing effects or employ protecting groups to block undesired positions .

Q. What methodologies are recommended for assessing the compound’s potential as a pharmacophore in drug development?

- In Vitro Studies :

- In Silico Modeling :

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity.

- Molecular Dynamics : Simulate interactions with target proteins (e.g., binding free energy calculations) .

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Storage : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the ester group or oxidation of the amino group .

- Light Sensitivity : Nitro groups may degrade under UV light; use amber vials .

- Reaction Stability : Avoid strong bases to prevent ester saponification. Monitor pH in aqueous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.